Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate
Description
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butanesulfinamide in the stereoselective synthesis of amines and their derivatives . A method for the synthesis of a wide range of imide derivatives has been developed using inexpensive and readily available reagents under mild conditions .Scientific Research Applications
Catalyst in Chemical Synthesis
Succinimido-based compounds, similar to Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate, have been utilized as efficient and reusable Brönsted acid catalysts in the synthesis of various derivatives. For example, 4-(Succinimido)-1-butane sulfonic acid has been used to catalyze the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions, offering advantages such as high yield, clean reaction, simple methodology, and short reaction time. This catalyst can be prepared by mixing succinimide and 1,4-butanesultone, which is a simpler and safer method than the preparation of succinimide sulfonic acid. The catalyst can also be recycled without significant loss of activity (Khaligh, 2015).
Synthesis of Sequential Polypeptides
Succinimido esters, as in the case of Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate, have been used in the synthesis of sequential polypeptides. The process involves the preparation of succinimidyl esters from corresponding acids, employing methods like the dicyclohexylcarbodi-imide method. The t-butoxycarbonyl group is often used for amino-group protection in these syntheses. This method is associated with satisfactory yields and minimal racemisation, making it a recommended procedure for the synthesis of sequential polypeptides (Hardy, Rydon, & Thompson, 1972).
Ultrasound-Accelerated Synthesis
The synthesis of O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates, closely related to Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate, can be accelerated using ultrasound. This process involves isocyanates made through the Curtius rearrangement of Boc-amino acid azides in the presence of N-hydroxysuccinimide (Sureshbabu, Sudarshan, & Kantharaju, 2008).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZJWSPKNYONIM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136592 | |
Record name | L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12876462 | |
CAS RN |
3845-64-5 | |
Record name | L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3845-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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